6-(pyrrolidin-1-yl)-9H-purine

CAS No.: 1928-89-8

Cat. No.: VC1980536

Molecular Formula: C9H11N5

Molecular Weight: 189.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1928-89-8 |

|---|---|

| Molecular Formula | C9H11N5 |

| Molecular Weight | 189.22 g/mol |

| IUPAC Name | 6-pyrrolidin-1-yl-7H-purine |

| Standard InChI | InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13) |

| Standard InChI Key | IQSRNEOAVVBNGN-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC=NC3=C2NC=N3 |

| Canonical SMILES | C1CCN(C1)C2=NC=NC3=C2NC=N3 |

Introduction

Physical and Structural Properties

Structural Characteristics

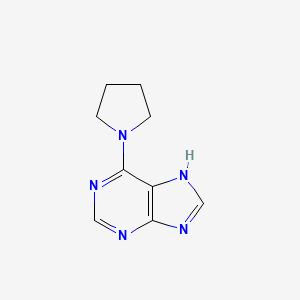

6-(Pyrrolidin-1-yl)-9H-purine consists of a purine ring system with a pyrrolidine moiety attached at the C-6 position. The purine scaffold is a fused heterocyclic system comprising a pyrimidine ring fused to an imidazole ring, creating a bicyclic structure. The pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, is connected to the purine core via the nitrogen atom of the pyrrolidine .

The structural representation can be characterized by the following identifiers:

-

SMILES notation: C1CCN(C1)C2=NC=NC3=C2NC=N3

-

InChI: InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13)

Physical Properties

The physical properties of 6-(pyrrolidin-1-yl)-9H-purine have been characterized through various analytical methods. The compound has a molecular weight of 189.22 g/mol. Additionally, the predicted collision cross section (CCS) data provides insights into the compound's three-dimensional structure and behavior in mass spectrometry analyses .

Table 1: Predicted Collision Cross Section Data for 6-(Pyrrolidin-1-yl)-9H-purine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 190.10872 | 139.4 |

| [M+Na]+ | 212.09066 | 152.0 |

| [M+NH4]+ | 207.13526 | 146.9 |

| [M+K]+ | 228.06460 | 149.8 |

| [M-H]- | 188.09416 | 140.0 |

| [M+Na-2H]- | 210.07611 | 146.1 |

| [M]+ | 189.10089 | 141.1 |

| [M]- | 189.10199 | 141.1 |

This collision cross section data is valuable for analytical chemists working with this compound, particularly in mass spectrometry-based identification and characterization studies .

Synthesis Methods

General Synthetic Approaches

Biological Activities and Mechanisms of Action

Antioxidant Properties

One of the most significant biological activities of 6-(pyrrolidin-1-yl)-9H-purine is its antioxidant effect. Research has demonstrated that this compound functions as an inhibitor of lipid peroxidation, capable of scavenging free radicals and preventing the formation of reactive oxygen species (ROS) .

The compound's ability to neutralize free radicals suggests potential applications in protecting against oxidative stress-related diseases. Oxidative stress is implicated in various pathological conditions, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, compounds with potent antioxidant activities, such as 6-(pyrrolidin-1-yl)-9H-purine, represent promising candidates for therapeutic development.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 6-(pyrrolidin-1-yl)-9H-purine have been identified and characterized, including:

-

6-(Pyrrolidin-1-yl)-9H-purin-2-amine (C9H12N6): This compound features an additional amino group at the 2-position of the purine ring, which may confer different biological properties and target interactions .

-

6-(Piperidin-1-yl)-9H-purine (C10H13N5): Contains a six-membered piperidine ring instead of the five-membered pyrrolidine ring, potentially influencing receptor binding and biological activity profiles.

-

6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9H-purine: Features a methylsulfanyl group at position 6 and a pyrrolidinyl group at position 9, representing a different substitution pattern that may affect its pharmacological properties.

These structural variations provide valuable insights into structure-activity relationships and guide the design of more potent and selective compounds for specific therapeutic applications.

Comparative Activity

Comparative studies of 6-(pyrrolidin-1-yl)-9H-purine and its analogues have revealed interesting patterns in their biological activities. In a study examining antiproliferative effects, certain purine derivatives exhibited cytotoxicity against cancer cell lines, with activity levels varying based on the specific structural modifications .

Additionally, solubility studies have shown that nitrogen heterocycles, including both N-9 and N-7 isomers of purine derivatives, generally exhibit high solubility, which is an important parameter for drug development . This favorable solubility profile enhances the compound's potential as a lead structure for therapeutic development.

Future Research Directions

The promising biological properties of 6-(pyrrolidin-1-yl)-9H-purine warrant further investigation in several areas:

-

Detailed mechanism of action studies to elucidate the precise molecular targets and pathways involved in its antioxidant activity.

-

Structure-activity relationship studies to identify the essential structural features responsible for biological activity and guide the design of more potent analogues.

-

Preclinical evaluation in disease models where oxidative stress plays a significant role, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

-

Development of improved formulations to enhance bioavailability and pharmacokinetic properties for potential therapeutic applications.

These research directions will contribute to a more comprehensive understanding of 6-(pyrrolidin-1-yl)-9H-purine's biological significance and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume